molecular formula C20H22N4O3 B2632099 1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide CAS No. 1226432-81-0

1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Cat. No.: B2632099
CAS No.: 1226432-81-0
M. Wt: 366.421
InChI Key: TWODLCODSVFDFH-UHFFFAOYSA-N
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Description

1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Indole Acetyl Intermediate: The initial step involves the acetylation of indole using acetic anhydride in the presence of a catalyst such as pyridine.

    Synthesis of the Isoxazole Derivative: The isoxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester, under acidic or basic conditions.

    Coupling Reaction: The indole acetyl intermediate is then coupled with the isoxazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Formation of the Piperidine Carboxamide: The final step involves the reaction of the coupled product with piperidine-4-carboxylic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions with suitable nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid.

    Reduction: Formation of 1-(2-(1H-indol-1-yl)ethanol)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with tryptophan-binding sites, while the isoxazole ring could modulate enzyme activity. The piperidine carboxamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1H-indol-1-yl)acetyl)-N-(3-methylisoxazol-5-yl)piperidine-4-carboxamide: Similar structure but with a different substitution pattern on the isoxazole ring.

    1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-4-yl)piperidine-4-carboxamide: Similar structure but with a different position of the methyl group on the isoxazole ring.

Uniqueness

1-(2-(1H-indol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(2-indol-1-ylacetyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-14-12-18(22-27-14)21-20(26)16-7-9-23(10-8-16)19(25)13-24-11-6-15-4-2-3-5-17(15)24/h2-6,11-12,16H,7-10,13H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWODLCODSVFDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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